molecular formula C10H13ClN2O3 B8536882 4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide CAS No. 166815-99-2

4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B8536882
CAS No.: 166815-99-2
M. Wt: 244.67 g/mol
InChI Key: RZIVBGQFPIPCEH-UHFFFAOYSA-N
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Description

4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

166815-99-2

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.67 g/mol

IUPAC Name

4-amino-5-chloro-N,2-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13ClN2O3/c1-13(16-3)10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,12H2,1-3H3

InChI Key

RZIVBGQFPIPCEH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1OC)N)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-5-chloro-2-methoxybenzoic acid (10.1 g, 50 mmol) was dissolved in DMF (50 mL). Carbonyldiimidazole (8.9 g, 55 mmol) was added to the solution and the mixture was stirred for 15 minutes. Triethylamine (7 mL, 5.1 g, 50 mmol) and N,O-dimethylhydroxylamine hydrochloride (6.3 g, 65 mmol) were added and the mixture was stirred for 12 hours. The mixture was then diluted with water and extracted into ethyl acetate. The ethyl acetate extract was washed with 5% HCl, with water, and then with brine. The extract was dried over sodium sulfate and then evaporated. Crystallization from ethyl acetate gave N-methoxy-N-methyl-4-amino-5-chloro-2-methoxybenzamide (10 g, 41 mmol), m.p. 134°-135° C.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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